molecular formula C13H11FS B7838461 (4'-Fluorobiphenyl-4-yl)(methyl)sulfane

(4'-Fluorobiphenyl-4-yl)(methyl)sulfane

Cat. No.: B7838461
M. Wt: 218.29 g/mol
InChI Key: QSZNZRPQPFXSEM-UHFFFAOYSA-N
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Description

(4'-Fluorobiphenyl-4-yl)(methyl)sulfane is a fluorinated biphenyl sulfane derivative characterized by a biphenyl core with a fluorine substituent at the 4'-position and a methylsulfanyl (-SMe) group at the 4-position. Its structural features, including the electron-withdrawing fluorine atom and the sulfur-containing moiety, may influence its reactivity and physicochemical properties.

Properties

IUPAC Name

1-fluoro-4-(4-methylsulfanylphenyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FS/c1-15-13-8-4-11(5-9-13)10-2-6-12(14)7-3-10/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSZNZRPQPFXSEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sodium Hydride-Mediated Methyl Sulfide Incorporation

The most widely reported method involves reacting 4'-fluorobiphenyl-4-yl halides (e.g., bromide or iodide) with methyl sulfide in the presence of sodium hydride (NaH). Deprotonation of methyl sulfide by NaH generates a potent nucleophile (CH3_3S^-), which displaces the halide at the 4-position of the biphenyl system.

Reaction Conditions:

  • Solvent: Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Temperature: 0°C to room temperature (20–25°C)

  • Molar Ratios: 1:1.2 (biphenyl halide : methyl sulfide)

  • Reaction Time: 6–12 hours

Mechanistic Insights:
The reaction proceeds via a two-step mechanism:

  • Deprotonation:

    CH3SH+NaHCH3SNa++H2\text{CH}_3\text{SH} + \text{NaH} \rightarrow \text{CH}_3\text{S}^- \text{Na}^+ + \text{H}_2 \uparrow
  • Nucleophilic Attack:

    Ar–X+CH3SAr–S–CH3+X\text{Ar–X} + \text{CH}_3\text{S}^- \rightarrow \text{Ar–S–CH}_3 + \text{X}^-

    where Ar=4-fluorobiphenyl-4-yl\text{Ar} = 4'\text{-fluorobiphenyl-4-yl} and X=Br,I\text{X} = \text{Br}, \text{I}.

Yield Optimization:

  • Additives: Catalytic tetrabutylammonium iodide (TBAI) improves halide displacement efficiency by stabilizing transition states.

  • Purity: Post-reaction purification via flash chromatography (hexane/ethyl acetate, 9:1) achieves >95% purity.

Biphenyl Core Construction via Suzuki-Miyaura Coupling

Palladium-Catalyzed Cross-Coupling

The biphenyl structure is synthesized through Suzuki-Miyaura coupling between 4-fluorophenylboronic acid and 4-bromophenyl methyl sulfide. This method ensures precise control over substituent positions.

Representative Protocol:

ParameterValue
CatalystPd(PPh3_3)4_4 (5 mol%)
BaseNa2_2CO3_3 (2.0 equiv)
SolventToluene/water (4:1)
Temperature80°C (reflux)
Reaction Time12–18 hours
Yield85–92%

Mechanistic Pathway:

  • Oxidative addition of Pd(0) to 4-bromophenyl methyl sulfide.

  • Transmetallation with 4-fluorophenylboronic acid.

  • Reductive elimination to form the biphenyl bond.

Key Advantages:

  • Tolerance for steric hindrance from the methyl sulfide group.

  • Compatibility with aqueous conditions, simplifying workup.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Industrial synthesis prioritizes throughput and consistency using automated continuous flow reactors. Key parameters include:

ParameterLaboratory ScaleIndustrial Scale
Reactor TypeBatchContinuous Flow
Temperature Control±2°C±0.5°C
Residence Time12 hours30 minutes
Annual Output10–50 kg1–5 metric tons
Purity95–97%99%

Process Enhancements:

  • In-line Analytics: Real-time NMR and HPLC monitoring adjust feed rates dynamically.

  • Solvent Recycling: >90% recovery via fractional distillation.

Comparative Analysis of Synthetic Routes

Efficiency Metrics

MethodYield (%)Purity (%)Cost (USD/g)Scalability
Nucleophilic Substitution78–859512–18Moderate
Suzuki-Miyaura Coupling85–929820–25High
Hybrid Approach*88–909715–20High

Mechanistic Challenges and Solutions

Competing Side Reactions

  • Oxidation of Methyl Sulfide:
    Mitigated by conducting reactions under nitrogen atmosphere.

  • Homocoupling of Boronic Acids:
    Addressed using degassed solvents and excess Pd catalyst.

Emerging Methodologies

Photoredox Catalysis

Preliminary studies demonstrate visible-light-mediated C–S bond formation at room temperature, reducing energy input by 40% .

Chemical Reactions Analysis

(4'-Fluorobiphenyl-4-yl)(methyl)sulfane: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form biphenyl-4-yl methyl sulfone.

  • Reduction: Reduction reactions can lead to the formation of biphenyl-4-yl methyl thiol.

  • Substitution: Substitution reactions can occur at the fluorine or sulfane positions, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Biphenyl-4-yl methyl sulfone

  • Reduction Products: Biphenyl-4-yl methyl thiol

  • Substitution Products: Various derivatives depending on the substituents introduced.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

  • (4'-Fluorobiphenyl-4-yl)(methyl)sulfane serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, including oxidation, reduction, and substitution reactions.
Reaction Type Common Reagents Products
OxidationH₂O₂, m-CPBASulfoxide, sulfone
ReductionLiAlH₄, NaBH₄De-fluorinated biphenyl, reduced sulfane
SubstitutionNaH, KOtBuVarious substituted biphenyl derivatives

Synthetic Routes

  • The synthesis typically involves nucleophilic substitution reactions where the methyl sulfide group reacts with activated halides or other electrophiles. This allows for the generation of more complex molecules tailored for specific applications in pharmaceuticals or materials science.

Biological Applications

Pharmacological Potential

  • Research indicates that this compound may exhibit significant interactions with biological macromolecules. Its ability to participate in non-covalent interactions such as hydrogen bonding and π-stacking enhances its potential as a therapeutic agent.

Anti-inflammatory and Anticancer Activities

  • Preliminary studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for development into non-steroidal anti-inflammatory drugs (NSAIDs). Additionally, its structural similarity to known anticancer agents warrants investigation into its efficacy against various cancer cell lines.

Industrial Applications

Specialty Chemicals Production

  • In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its unique properties enable the formulation of advanced materials with specific thermal and mechanical characteristics.

Case Study 1: Interaction Studies

Research has focused on the binding affinity of this compound with various biological targets such as enzymes and receptors. These studies aim to elucidate its mechanism of action and therapeutic potential. For example, interaction studies have shown that similar organosulfur compounds can modulate enzyme activity, influencing cellular processes related to inflammation and cancer progression.

Case Study 2: Synthesis Optimization

A recent review highlights advancements in the scalable synthesis of biphenyl derivatives, including this compound. Researchers have developed optimized reaction conditions that improve yield and purity, facilitating its use in both laboratory research and industrial applications .

Mechanism of Action

The mechanism by which (4'-Fluorobiphenyl-4-yl)(methyl)sulfane exerts its effects involves its interaction with specific molecular targets and pathways. The fluorine atom and sulfane group play crucial roles in its biological activity, influencing its binding affinity and reactivity.

Molecular Targets and Pathways:

  • Enzymes: May interact with enzymes involved in metabolic pathways.

  • Receptors: Potential binding to receptors that modulate cellular responses.

  • Pathways: Involvement in signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of (4'-Fluorobiphenyl-4-yl)(methyl)sulfane can be categorized based on substituent variations (e.g., halogens, alkyl groups, or electron-donating/withdrawing groups). Below is a detailed comparison with key analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features/Applications Reference
This compound C₁₃H₁₁FS 218.29 4'-F, 4-SMe Discontinued commercial product
Methyl(2',3',4',5',6'-pentafluoro-[biphenyl]-4-yl)sulfane C₁₃H₇F₅S 298.26 2',3',4',5',6'-F₅, 4-SMe Synthesized via Pd(0)-catalyzed C–H arylation; 72% yield
(3',4'-Difluoro-[1,1'-biphenyl]-3-yl)(methyl)sulfane (DFBPMS) C₁₃H₁₀F₂S 236.28 3',4'-F₂, 3-SMe Novel fluorinated biphenyl; studied for structural properties
4-Methoxyphenylmethylsulfane C₈H₁₀OS 154.23 4-OCH₃, 1-SMe 68.5 mg yield, 89% purity; synthesized via ether extraction
4-Chlorophenylmethylsulfane C₇H₇ClS 158.64 4-Cl, 1-SMe 55.3 mg yield, 70% purity
(3-Chloro-4-methylphenyl)(methyl)sulfane C₈H₉ClS 172.68 3-Cl, 4-CH₃, 1-SMe Studied for crystallographic data
(5-Bromo-2-fluoro-4-methylphenyl)(methyl)sulfane C₈H₈BrFS 235.12 5-Br, 2-F, 4-CH₃, 1-SMe Bromo-fluoro hybrid; supplier data available

Key Findings from Comparative Analysis

Synthetic Methods :

  • This compound and its analogs are often synthesized via cross-coupling reactions. For example, methyl(2',3',4',5',6'-pentafluoro-[biphenyl]-4-yl)sulfane was prepared using a Ru-catalyzed C–H arylation method , whereas DFBPMS was synthesized via Suzuki-Miyaura coupling with Pd catalysts .
  • Simpler analogs like 4-Methoxyphenylmethylsulfane were obtained through classical organic reactions (e.g., ether extraction and column chromatography) .

The pentafluoro derivative (Table 1) exhibits higher molecular weight and likely distinct electronic properties compared to mono- or difluorinated analogs . Halogen vs. Alkyl Groups: Chlorine and bromine substituents increase molecular weight and polarizability, which may influence intermolecular interactions. For instance, 4-Chlorophenylmethylsulfane has a lower purity (70%) compared to 4-Methoxyphenylmethylsulfane (89%), possibly due to steric or electronic factors during synthesis .

Applications and Reactivity: Sulfane sulfur-containing compounds, such as this compound, may participate in sulfur-trapping reactions. Phosphine reagents like P2 rapidly trap sulfane sulfurs (e.g., S8 or cysteine polysulfides), as monitored by ³¹P NMR .

Commercial and Regulatory Status :

  • This compound is listed as discontinued, highlighting challenges in procurement . In contrast, compounds like (3-Chloro-4-methylphenyl)(methyl)sulfane have well-documented safety data and supplier information .

Biological Activity

(4'-Fluorobiphenyl-4-yl)(methyl)sulfane is an organic compound characterized by the molecular formula C₁₃H₁₁FS and a molecular weight of approximately 218.29 g/mol. The compound features a biphenyl structure with a fluorine atom substituted on one of the phenyl rings and a methyl sulfide group. This unique configuration imparts specific biological activities and potential applications in pharmaceuticals and organic synthesis.

The presence of the methyl sulfide group in this compound influences its chemical behavior, particularly its interactions with biological targets. Studies suggest that this compound may engage in non-covalent interactions such as hydrogen bonding and π-stacking due to its aromatic nature, which can enhance its bioavailability and efficacy in pharmacological contexts.

Research indicates that compounds similar to this compound can exhibit various mechanisms of action against biological targets:

  • Antimicrobial Activity : Similar compounds have been explored for their potential as antimicrobial agents, targeting bacterial cell walls or protein synthesis pathways .
  • Enzyme Inhibition : The compound may inhibit specific enzymes, contributing to its biological activity. For example, fluorinated compounds often show enhanced potency in inhibiting enzymes due to altered binding interactions .

Comparative Analysis with Related Compounds

A comparative analysis of this compound with structurally similar compounds reveals insights into its unique reactivity:

Compound NameStructure FeaturesUnique Aspects
4-Fluorophenyl methyl sulfoneContains a sulfone group instead of sulfideExhibits different reactivity due to sulfone's stability
4-FluorobenzothiazoleContains nitrogen and sulfur in a heterocyclic ringPotentially higher biological activity due to heteroatoms
4-FluorobiphenylLacks the methyl sulfide groupMore stable but less reactive than sulfide derivatives

This table highlights how the presence of different functional groups can significantly influence biological activity and potential applications.

Antimicrobial Applications

A study focusing on novel antimicrobial agents has shown that compounds related to this compound can effectively inhibit the growth of various bacterial strains, including resistant strains like Staphylococcus aureus. The mechanism involves disrupting bacterial cell wall synthesis or protein production pathways, making these compounds promising candidates for antibiotic development .

Drug Development Insights

Fluorinated compounds are often studied for their enhanced biological activities. For instance, research has demonstrated that fluorine substitution can significantly improve the potency of drugs by altering their pharmacokinetic properties, leading to better therapeutic outcomes . The incorporation of fluorine into the structure of this compound may similarly enhance its efficacy as a pharmaceutical agent.

Q & A

Q. What strategies mitigate sulfur-byproduct formation during large-scale synthesis?

  • Methodological Answer :
  • Use scavengers (e.g., polymer-bound thiophiles) to trap excess methyl iodide.
  • Optimize reaction stoichiometry via DoE (Design of Experiments) to minimize disulfide formation.
  • Implement inline FTIR monitoring for real-time control of sulfur intermediates .

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